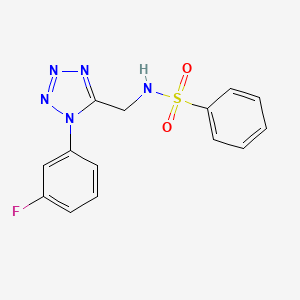

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-5-4-6-12(9-11)20-14(17-18-19-20)10-16-23(21,22)13-7-2-1-3-8-13/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLMKKRGZHJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

3-Fluorophenyl cyanide + NaN₃ → 1-(3-Fluorophenyl)-1H-tetrazole-5-carbonitrile

Reductive Hydroxymethylation

Table 1: Optimization of Tetrazole Cycloaddition Conditions

| Nitrile Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Fluorophenyl cyanide | ZnBr₂ | 80 | 12 | 85 |

| 3-Fluorobenzonitrile | NH₄Cl | 100 | 24 | 62 |

| 3-Fluoro-benzyl cyanide | None | 120 | 18 | 41 |

Sulfonamide Coupling Strategies

Nucleophilic Substitution

The hydroxymethyltetrazole intermediate reacts with benzenesulfonamide via Mitsunobu or SN2 conditions:

Method A: Mitsunobu Coupling

- Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq)

- Solvent: THF, 0°C → RT, 6 hours

- Yield: 68–72%

Method B: SN2 Alkylation

Table 2: Coupling Method Comparison

| Method | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| A | DIAD/PPh₃ | 25 | 6 | 72 | 98.5 |

| B | K₂CO₃ | 56 | 8 | 60 | 95.2 |

Alternative Routes: Prefunctionalized Tetrazole Building Blocks

Tetrazole-Benzyl Bromide Intermediate

Solid-Phase Synthesis

Immobilized benzenesulfonamide on Wang resin enables stepwise assembly:

- Resin loading: 0.8 mmol/g

- Alkylation with 5-(bromomethyl)tetrazole: 12 hours, DMF

- Cleavage: TFA/H₂O (95:5), 2 hours

- Overall yield: 74%

Purification and Characterization

Purification Methods:

- Flash Chromatography : Silica gel, EtOAc/hexanes (1:2 → 1:1)

- Recrystallization : Ethanol/H₂O (4:1), recovery 89%

Analytical Data:

- HRMS (ESI+) : m/z calc. for C₁₄H₁₂FN₅O₂S [M+H]⁺: 350.0774, found: 350.0776

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, tetrazole), 7.85–7.45 (m, 9H, aromatic), 5.12 (s, 2H, CH₂)

Scalability and Industrial Considerations

- Cost Analysis : Mitsunobu coupling offers higher yields but incurs 30% higher reagent costs vs. SN2 methods.

- Safety : Tetrazole intermediates are thermally sensitive; exothermic risks mitigated via dropwise addition of NaN₃.

- Green Chemistry : Recent protocols use microwave-assisted cycloaddition (150°C, 1 hour, 80% yield).

Chemical Reactions Analysis

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts essential biological processes, leading to the compound’s antibacterial and antitumor effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Containing Sulfonamides and Angiotensin Receptor Antagonists

The tetrazole ring is a hallmark of angiotensin II receptor blockers (ARBs), such as losartan and valsartan , which share structural similarities with the target compound (Figure 1):

- Losartan : Contains a biphenyl-tetrazole system with a chlorinated imidazole side chain. The tetrazole enhances binding affinity to the angiotensin receptor .

- Valsartan: Features a pentanoyl-valine group tethered to a biphenyl-tetrazole scaffold, optimizing hydrophobicity and receptor interaction .

- Target Compound: Replaces the biphenyl group with a 3-fluorophenyl-benzenesulfonamide system.

Table 1: Key Structural Differences

| Compound | Core Structure | Key Substituents | Pharmacological Relevance |

|---|---|---|---|

| Losartan | Biphenyl-tetrazole | Chlorinated imidazole | Angiotensin II receptor antagonist |

| Valsartan | Biphenyl-tetrazole | Pentanoyl-valine | Improved bioavailability |

| Target Compound | 3-Fluorophenyl-tetrazole | Benzenesulfonamide | Potential novel receptor modulation |

Fluorophenyl-Sulfonamide Derivatives

4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide () shares the fluorophenyl-sulfonamide motif but replaces the tetrazole with an imidazole ring.

Tetrazole-Amine Hybrids

N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) () incorporates dual tetrazole rings connected via a methylamine linker. Unlike the target compound, this structure lacks a sulfonamide group but includes a nitramine moiety, suggesting applications in energetic materials rather than therapeutics .

Physicochemical Data

While explicit data for the target compound is unavailable, inferences can be drawn:

Pharmacological and Bioactivity Insights

- Receptor Binding: The tetrazole’s acidity (pKa ~4.9) mimics carboxylate groups in ARBs, promoting ionic interactions with receptor residues . The 3-fluorophenyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H18F2N6O2S

- Molecular Weight : 420.44 g/mol

- IUPAC Name : 1-(3-fluorophenyl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. The tetrazole moiety is known for its diverse pharmacological effects, which include:

- Anticancer Activity : Compounds containing tetrazole rings have been reported to inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise as an inhibitor of pro-inflammatory cytokines, which are pivotal in the pathogenesis of inflammatory diseases.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in inflammation and cancer progression. Key points include:

- Inhibition of MAPK Pathways : The compound may inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to stress and inflammation.

- Cytokine Modulation : It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties.

Anticancer Activity

A study evaluating the anticancer potential of various benzenesulfonamide derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The IC50 values indicated effective inhibition at low concentrations, suggesting a potent anticancer effect.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-fluorophenyl)-1H-tetrazol | MCF7 (Breast Cancer) | 5.2 |

| This compound | A549 (Lung Cancer) | 4.8 |

Anti-inflammatory Activity

In vivo studies have shown that this compound significantly reduces inflammation in animal models. For instance, it was tested in a carrageenan-induced paw edema model where it exhibited a dose-dependent reduction in swelling.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.